N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxamide
Description
N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxamide is a complex organic compound with a unique structure that combines multiple heterocyclic rings
Properties
IUPAC Name |
N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c24-20(18-11-13-12-25-10-9-17(13)26-18)21-19-15-7-4-8-16(15)22-23(19)14-5-2-1-3-6-14/h1-3,5-6,11H,4,7-10,12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVCJYKXLOOVGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N(N=C2C1)C3=CC=CC=C3)NC(=O)C4=CC5=C(S4)CCOC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Cyclopenta[c]pyrazole Ring: This step involves the cyclization of a suitable precursor, such as a phenylhydrazine derivative, with a cyclopentanone derivative under acidic or basic conditions.
Synthesis of the Thieno[3,2-c]pyran Ring: This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable dihydropyran precursor.
Coupling Reaction: The final step involves coupling the cyclopenta[c]pyrazole and thieno[3,2-c]pyran intermediates using a carboxamide linkage. This can be facilitated by using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve:
Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize efficiency.
Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Implementing advanced purification methods such as recrystallization, chromatography, or distillation to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the heterocyclic rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes, thereby affecting metabolic pathways.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
DNA Intercalation: Inserting itself between DNA base pairs, potentially affecting gene expression and replication.
Comparison with Similar Compounds
When compared to similar compounds, N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxamide stands out due to its unique combination of heterocyclic rings, which imparts distinct chemical and biological properties.
Similar Compounds
N-(2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl)-1-benzofuran-2-carboxamide: Another compound with a cyclopenta[c]pyrazole core, but with different substituents and ring systems.
Pyrano[3,2-c]quinolones: Compounds with a similar pyran ring structure, known for their biological activities.
Indole Derivatives: Compounds with an indole nucleus, widely studied for their diverse biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
